7-(Diethylamino)coumarin-3-carbohydrazide
CAS No.: 100343-98-4
Cat. No.: VC20739619
Molecular Formula: C14H17N3O3
Molecular Weight: 275.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100343-98-4 |
---|---|
Molecular Formula | C14H17N3O3 |
Molecular Weight | 275.3 g/mol |
IUPAC Name | 7-(diethylamino)-2-oxochromene-3-carbohydrazide |
Standard InChI | InChI=1S/C14H17N3O3/c1-3-17(4-2)10-6-5-9-7-11(13(18)16-15)14(19)20-12(9)8-10/h5-8H,3-4,15H2,1-2H3,(H,16,18) |
Standard InChI Key | LYBMHAINSFEHRL-UHFFFAOYSA-N |
SMILES | CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NN |
Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NN |
Chemical Structure and Properties
Basic Identification and Physical Properties
7-(Diethylamino)coumarin-3-carbohydrazide (CAS: 100343-98-4) is a coumarin derivative with hydrazide functionality. The compound has a molecular weight of 275.30 g/mol and an empirical formula of C₁₄H₁₇N₃O₃ . It is characterized by a coumarin core structure with a diethylamino group at the 7-position and a carbohydrazide group at the 3-position. This structural arrangement contributes to its unique fluorescent properties and chemical reactivity.
Table 1.1: Physical and Chemical Properties of 7-(Diethylamino)coumarin-3-carbohydrazide
The compound demonstrates good solubility in several organic solvents, including dimethylformamide (DMF), acetonitrile, chloroform, and methanol, which makes it versatile for various chemical reactions and analytical procedures . Its stability at room temperature during shipping but requirement for storage at -20°C indicates its moderate stability profile, which is important for laboratory handling and experimental design considerations .
Spectroscopic Properties
One of the most valuable characteristics of 7-(Diethylamino)coumarin-3-carbohydrazide is its fluorescent properties. The compound exhibits distinctive absorption and emission spectra that make it highly suitable for fluorescence-based detection methods.
Table 1.2: Spectroscopic Properties of 7-(Diethylamino)coumarin-3-carbohydrazide
Property | Value | Medium | Reference |
---|---|---|---|
Excitation Wavelength (λₑₓ) | 450 nm | Methanol | |
Emission Wavelength (λₑₘ) | 468 nm | Methanol | |
Emission Wavelength | 415 nm | Not specified |
The variation in reported emission wavelengths (415 nm vs 468 nm) may be attributed to differences in measurement conditions or solvent environments . The compound's photophysical properties can be influenced by the polarity and viscosity of the medium, as demonstrated in studies with related coumarin derivatives . This sensitivity to environmental conditions makes it particularly useful in applications where changes in molecular environment need to be detected.
Synthesis Methods
Conventional Synthesis Approach
Applications in Analytical Chemistry
Detection of Carboxylic Acids and Carbonylated Compounds
7-(Diethylamino)coumarin-3-carbohydrazide serves as an effective derivatizing agent for the detection of carboxylic acids and carbonylated compounds . The hydrazide group readily reacts with carbonyl functionalities to form hydrazone derivatives that retain the fluorescent properties of the coumarin moiety. This derivatization enhances the detectability of the target analytes through fluorescence detection methods.
The compound has been particularly valuable in the analysis of:
-
Carboxylic acids in various samples
-
Carbonylated molecules resulting from oxidative processes
-
Lipid peroxidation products (LPP), which are important markers of oxidative stress
Mass Spectrometric Applications
7-(Diethylamino)coumarin-3-carbohydrazide has been employed in electrospray ionization-mass spectrometry (ESI-MS) methods, particularly in positive ion mode for the detection of derivatized analytes . The addition of the fluorescent tag to target molecules enhances their ionization efficiency and detection sensitivity in mass spectrometric analyses.
A notable application includes its use in the development of a normal-phase liquid chromatography (NPLC) method coupled with ESI-MS and fluorescent detection for the determination of lipid aldehydes in food products . This analytical approach enables selective labeling of aldehydes and epoxides, providing detailed structural information through high-resolution MS and data-dependent MS/MS acquisition.
Applications in Biochemistry and Cell Biology
Fluorescent Labeling of Biomolecules
7-(Diethylamino)coumarin-3-carbohydrazide functions as a fluorescent dye for labeling proteins and nucleic acids . The reactive hydrazide group can form covalent bonds with carboxylic acid groups present in biomolecules, enabling their visualization and tracking through fluorescence microscopy or other fluorescence-based detection methods.
Cellular Carbonyl Detection
As a coumarin-hydrazide reagent, the compound serves as a fluorescent chemical probe for labeling cellular carbonyls . This application is particularly important in studies of oxidative stress and cellular damage, where carbonylated proteins and lipids serve as markers of oxidative modifications. The fluorescent nature of the probe allows for sensitive detection of these modifications in complex biological samples.
Applications in Food Science and Lipid Oxidation Studies
Monitoring Lipid Oxidation Products
One of the most significant applications of 7-(Diethylamino)coumarin-3-carbohydrazide has been in the field of food science, particularly in the monitoring of lipid oxidation products . Lipid oxidation in foods rich in unsaturated fatty acids leads to the formation of various oxidation products that can adversely affect food quality and safety.
The development of a novel normal-phase LC method using selective labeling with this compound has addressed the challenge of accurately measuring lipid oxidation products, especially non-volatile aldehyde products . This approach offers several advantages:
-
Quantitative labeling of alkanals within 10 hours
-
Detection of alkenals (though with approximately 50% conversion at 24 hours)
-
Detailed MS identification of aldehydes and epoxides using high-resolution MS
-
High sensitivity permitting accurate quantification even in fresh food products with low levels of oxidation products
Quantification Capabilities
The sensitivity of the 7-(Diethylamino)coumarin-3-carbohydrazide derivatization method is sufficient to quantify aldehydes accurately in fresh mayonnaises, where levels of around only 0.3 g total aldehydes/kg oil are typically found . This capability makes it an important tool for monitoring secondary lipid oxidation products in the early stages of shelf life, contributing to the development of improved food products with enhanced stability and quality.
Table 5.1: Applications of 7-(Diethylamino)coumarin-3-carbohydrazide in Food Science
Research Findings and Recent Developments
Novel Derivative Development
Recent research has focused on the development of novel azido coumarin derivatives based on 7-methoxy and 7-(diethylamino) coumarin structures . These derivatives have been synthesized by modifying coumarin-3-carboxylic acids to form amides with 2-azidoethylamine. The resulting compounds retain their fluorescent properties while gaining additional functionality through the azido group, enabling applications in click chemistry for bioconjugation.
Furthermore, these azido coumarin derivatives have been tested in copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition reactions (click chemistry) with terminal alkyne-bearing compounds, demonstrating their utility in fluorescent conjugate formation . This research direction expands the potential applications of coumarin-based fluorescent probes in biological labeling and imaging.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume